molecular formula C8H7Br2NO2 B8808491 N-(3,5-dibromo-4-hydroxyphenyl)acetamide CAS No. 63558-07-6

N-(3,5-dibromo-4-hydroxyphenyl)acetamide

Cat. No. B8808491
Key on ui cas rn: 63558-07-6
M. Wt: 308.95 g/mol
InChI Key: APHFPJMCRQLKSY-UHFFFAOYSA-N
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Patent
US05866611

Procedure details

4-Acetamido-2,6-dibromophenol (used as starting material in Example 54) was prepared from 2,6-dibromophenol and acetic anhydride, using the method described above for the preparation of 4-acetamido-2,6-dichlorophenol, as a solid, m.p. 155°-156° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[OH:9].C(OC(=O)C)(=O)C.[C:17]([NH:20]C1C=C(Cl)C(O)=C(Cl)C=1)(=[O:19])[CH3:18]>>[C:17]([NH:20][C:6]1[CH:7]=[C:2]([Br:1])[C:3]([OH:9])=[C:4]([Br:8])[CH:5]=1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=C1)Cl)O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC(=C(C(=C1)Br)O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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